molecular formula C37H38N4O3 B1243696 Unii-66D5QL5G2S

Unii-66D5QL5G2S

Cat. No.: B1243696
M. Wt: 586.7 g/mol
InChI Key: IGAXDMFXJYIUIV-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-66D5QL5G2S is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) through the Global Substance Registration System (GSRS). This system provides rigorous, regulatory-grade scientific descriptions for substances relevant to medicine and translational research, ensuring unambiguous identification of chemical entities . The GSRS database, accessible at https://gsrs.ncats.nih.gov , catalogs over 100,000 substances, emphasizing regulatory compliance and scientific accuracy .

Properties

Molecular Formula

C37H38N4O3

Molecular Weight

586.7 g/mol

IUPAC Name

N-[1-[[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C37H38N4O3/c1-41(25-26-12-4-2-5-13-26)35(43)33(23-27-18-19-28-14-6-7-15-29(28)22-27)39-36(44)37(20-10-3-11-21-37)40-34(42)31-24-38-32-17-9-8-16-30(31)32/h2,4-9,12-19,22,24,33,38H,3,10-11,20-21,23,25H2,1H3,(H,39,44)(H,40,42)/t33-/m0/s1

InChI Key

IGAXDMFXJYIUIV-XIFFEERXSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C4(CCCCC4)NC(=O)C5=CNC6=CC=CC=C65

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4(CCCCC4)NC(=O)C5=CNC6=CC=CC=C65

Synonyms

MEN 10930
MEN-10930
Nalpha(N-((1H)indol-3-yl-carbonyl)1-amino-cyclohexane-1-carbonyl)L-3-(2-naphthyl)alanine N-(benzyl) N methyl amide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

To contextualize UNII-66D5QL5G2S, two structurally analogous compounds were selected based on halogenated aromatic frameworks and functional group diversity:

CAS 1761-61-1 (C₇H₅BrO₂): A brominated benzoic acid derivative with applications in organic synthesis and pharmaceutical intermediates .

CAS 1046861-20-4 (C₆H₅BBrClO₂): A boronic acid ester containing bromine and chlorine substituents, used in cross-coupling reactions and drug discovery .

Data Table: Comparative Properties

Property This compound (Inferred) CAS 1761-61-1 CAS 1046861-20-4
Molecular Formula Not disclosed C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight Not disclosed 201.02 g/mol 235.27 g/mol
Solubility (mg/mL) 0.687 0.24
Log S (ESOL) -2.47 -2.99
Hazard Statements H302 (Harmful if swallowed) H302
Bioavailability 0.55 0.55
Key Applications Medicinal/Regulatory use Synthetic intermediate Cross-coupling reagent

Functional Advantages and Limitations

  • This compound : Presumed regulatory compliance and standardized characterization via GSRS, though synthesis and impurity data are undisclosed .
  • CAS 1046861-20-4 : Versatile in cross-coupling reactions but complex synthesis requiring palladium catalysts, increasing production costs .

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